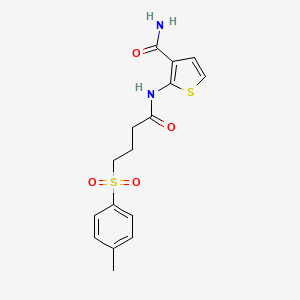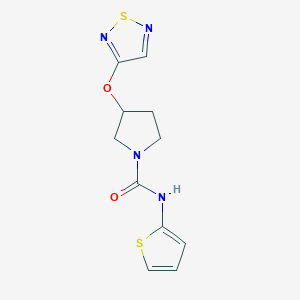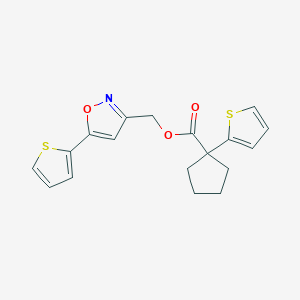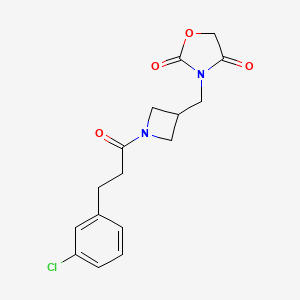![molecular formula C15H11BrN4OS2 B2886262 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190001-46-7](/img/structure/B2886262.png)
1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11BrN4OS2 and its molecular weight is 407.3. The purity is usually 95%.
BenchChem offers high-quality 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of compounds known for their complex synthesis processes and potential for diverse applications in scientific research. This compound, like its relatives, has been synthesized through various methods, with studies highlighting their structural and spectroscopic characterization. For instance, Lahmidi et al. (2019) demonstrated the synthesis and crystal structure analysis of a related pyrimidine derivative, emphasizing the utility of X-ray diffraction and spectroscopic techniques for characterizing these compounds. Their work also explored the antibacterial activity of the synthesized compound, suggesting potential applications in microbial resistance studies (Lahmidi et al., 2019).
Antimicrobial and Biological Activity
Several studies have focused on the antimicrobial and biological activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. Hossain and Bhuiyan (2009) synthesized new thieno and furopyrimidine derivatives, evaluating their antimicrobial activities against various strains. Their findings highlight the potential of these compounds as antimicrobial agents (Hossain & Bhuiyan, 2009). Similarly, Prasanna Kumara et al. (2013) synthesized 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, showcasing variable antimicrobial activity, indicating the scope for developing novel antimicrobial agents from this class of compounds (Prasanna Kumara et al., 2013).
Chemical Properties and Synthesis Techniques
Research on the chemical properties and synthesis techniques of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives reveals a breadth of methodologies. For example, Davoodnia et al. (2008) reported on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones, demonstrating heterocyclization techniques (Davoodnia et al., 2008). This research, along with studies like that of Erkin and Krutikov (2007) on anomalous cyclization processes, provides valuable insights into the synthesis and potential modifications of these compounds for varied applications (Erkin & Krutikov, 2007).
Wirkmechanismus
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been found to bind to the pcaf (p300/cbp-associated factor), which is a potential therapeutic target for the treatment of cancer .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given its potential to induce apoptosis in cancer cells . The apoptosis pathway is a series of biochemical events that lead to programmed cell death, which is a crucial mechanism in maintaining the balance of cell growth and death in an organism.
Pharmacokinetics
Similar compounds have been found to have good calculated detonation performance, suggesting they may have good bioavailability .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells, leading to their death . This can potentially slow down or halt the progression of cancer.
Eigenschaften
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(5-6-22-12)20-14(19)17-18-15(20)23-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGBBXFZLPNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)

![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)

![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)




![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)